2,4,5-三甲氧基苄基氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

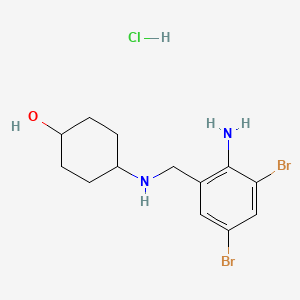

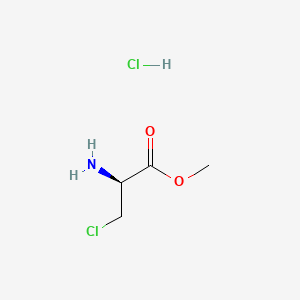

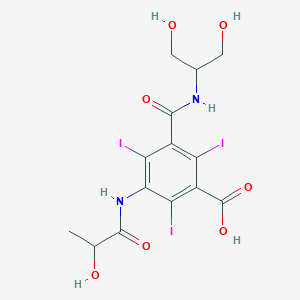

2,4,5-Trimethoxybenzyl chloride is a chemical compound with the molecular formula C10H11ClO3. It is also known as 5-(Chloromethyl)pyrogallol trimethyl ether. The compound consists of a benzene ring substituted with three methoxy (CH3O-) groups and a chloromethyl (CH2Cl) group. It is commonly used in organic synthesis as a protecting group for alcohols and phenols .

Synthesis Analysis

The synthesis of 2,4,5-Trimethoxybenzyl chloride typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with anhydrous sodium acetate in dry toluene, catalyzed by palladium-on-carbon. Quinoline S is often added as a promoter. The reaction proceeds under pressure and yields the desired product .科学研究应用

水溶性钯配合物的合成:Vicente 等人 (1996) 描述了使用 3,4,5-三甲氧基苄基氯合成和反应水溶性钯配合物,突出了其在形成高度功能化的有机螺环中的用途 (Vicente 等人,1996)。

季鏻盐合成:Shivaprakash 等人 (2015) 合成了三苯基 (2,4,5-三甲氧基苄基) 鏻氯,并探索了其与苯甲醛的反应,从而产生了多取代的芪 (Shivaprakash 等人,2015)。

金属配合物的合成和生物学研究:Tella 和 Obaleye (2011) 研究了涉及 5-(3,4,5-三甲氧基苄基) 嘧啶-2,4-二胺 (TMP) 的金属配合物的合成和表征,表明其可用于创建具有潜在抗疟疾活性的无毒 Co(II) 和 Cd(II) 配合物 (Tella 和 Obaleye,2011)。

水性氯化研究:Dodd 和 Huang (2007) 探讨了抗菌剂 TMP 与 HOCl 的反应动力学和途径,强调了 3,4,5-三甲氧基苄基部分在不同 pH 条件下与 HOCl 反应中的作用 (Dodd 和 Huang,2007)。

中枢神经系统活性衍生物的合成:Abo-Sier 等人 (1977) 描述了各种氨基化合物的 3,4,5-三甲氧基苄基衍生物的合成,这些衍生物可能具有中枢神经系统活性 (Abo-Sier 等人,1977)。

聚合和热行为研究:Stokes 等人 (2011) 使用三甲基 (4-乙烯基苄基) 鏻氯和苯乙烯共聚单体合成了离子聚合物,揭示了其在阴离子交换膜中的热性能和潜在应用 (Stokes 等人,2011)。

作用机制

Target of Action

It’s known that similar compounds, such as trimetazidine, act on mitochondrial 3-ketoacyl coenzyme a thiolase .

Mode of Action

It’s known that similar compounds interact with their targets to inhibit certain enzymatic activities .

Biochemical Pathways

It’s known that similar compounds, such as trimetazidine, affect the fatty acid oxidation pathway .

Result of Action

It’s known that similar compounds can have effects such as decreasing fatty acid oxidation .

属性

IUPAC Name |

1-(chloromethyl)-2,4,5-trimethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHHCEKRWHSEJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCl)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

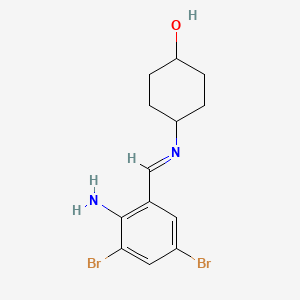

Q1: What is the significance of the reaction between 2,4,5-Trimethoxybenzyl chloride and triphenylphosphane?

A1: The reaction between 2,4,5-Trimethoxybenzyl chloride and triphenylphosphane is significant as it leads to the formation of triphenyl(2,4,5-trimethoxybenzyl)phosphonium chloride []. This phosphonium salt serves as a crucial precursor in the Wittig reaction, a valuable method for synthesizing alkenes. In this specific case, the phosphonium salt reacts with various alkoxy-substituted benzaldehydes to yield multiply substituted stilbenes, many of which adopt the Z configuration [].

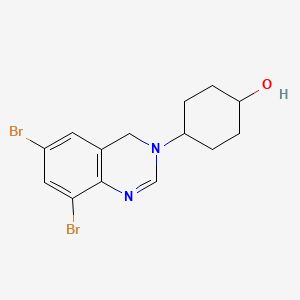

Q2: What structural insights into (Z)-2,2',4,4',5,5'-hexamethoxystilbene were gained from the research?

A2: The research revealed that (Z)-2,2',4,4',5,5'-hexamethoxystilbene, synthesized using 2,4,5-trimethoxybenzyl chloride derived phosphonium salt, exhibits a nonplanar conformation around the central double bond []. This deviation from planarity, indicated by a C-C=C-C torsion angle of 7.8 (4)°, is attributed to steric congestion arising from the multiple methoxy substituents surrounding the double bond []. This finding highlights the impact of steric factors on the conformation and potentially the reactivity of such substituted stilbenes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)